CID 78060818
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 78060818” is a chemical entity listed in the PubChem database
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 78060818 involves specific organic reactions. For example, the preparation of benzoic acid involves the use of methyl benzoate, sodium hydroxide, and ethanol, followed by heating under reflux . This method ensures even heating and prevents the flask from boiling dry.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of specialized equipment and techniques such as filtration under reduced pressure and recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: CID 78060818 undergoes various chemical reactions, including oxidation, reduction, and substitution. The rate of these reactions can be influenced by factors such as the chemical nature of the reactants, temperature, and the presence of catalysts .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The conditions for these reactions often involve controlled temperatures and pressures to ensure the desired outcome.
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield different products compared to reduction or substitution reactions.
Wissenschaftliche Forschungsanwendungen
CID 78060818 has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug development. Additionally, it has industrial applications in the production of various chemical products .
Wirkmechanismus
The mechanism of action of CID 78060818 involves its interaction with specific molecular targets and pathways. For example, bisphosphonates like zoledronic acid bind to hydroxyapatite in bones, inhibiting osteoclast activity and reducing bone resorption . Similarly, this compound may exert its effects through interactions with specific enzymes or receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
CID 78060818 can be compared with other similar compounds based on its chemical structure and properties. Similar compounds include other bisphosphonates and organic acids. The uniqueness of this compound lies in its specific molecular interactions and the resulting biological effects .
List of Similar Compounds:- Zoledronic acid
- Ibandronic acid
- Minodronic acid
- Risedronic acid
These compounds share similar chemical structures and mechanisms of action but may differ in their specific applications and effects.
Eigenschaften
Molekularformel |
C18H19O2Si |
---|---|
Molekulargewicht |
295.4 g/mol |
InChI |
InChI=1S/C18H19O2Si/c1-3-9-16(10-4-1)21(17-11-5-2-6-12-17)15-20-18-13-7-8-14-19-18/h1-6,9-13H,7-8,14-15H2 |
InChI-Schlüssel |
GMUJYSYSFLOEAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(OC1)OC[Si](C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.